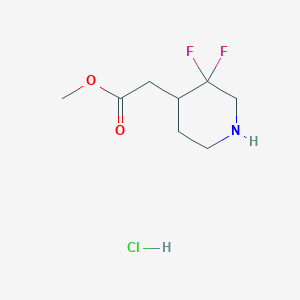

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC13714562

Molecular Formula: C8H14ClF2NO2

Molecular Weight: 229.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClF2NO2 |

|---|---|

| Molecular Weight | 229.65 g/mol |

| IUPAC Name | methyl 2-(3,3-difluoropiperidin-4-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-2-3-11-5-8(6,9)10;/h6,11H,2-5H2,1H3;1H |

| Standard InChI Key | KFUDEQLHQHPZCA-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1CCNCC1(F)F.Cl |

| Canonical SMILES | COC(=O)CC1CCNCC1(F)F.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₈H₁₃F₂NO₂·HCl, with a molar mass of 229.65 g/mol. Its SMILES notation (COC(=O)CC1CCNCC1(F)F.Cl) and InChI key (IOKKUKWKMCLWRM-UHFFFAOYSA-N) provide unambiguous structural representation . The piperidine ring’s 3,3-difluoro substitution introduces steric and electronic effects that influence conformational dynamics, as evidenced by computed collision cross-sections (CCS) for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 194.09871 | 144.2 |

| [M+Na]+ | 216.08065 | 151.9 |

| [M-H]- | 192.08415 | 141.1 |

Table 1: Collision cross-section data for major adducts .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution or catalytic fluorination of piperidine precursors. A common pathway involves:

-

Acylation: Reacting 3,3-difluoropiperidin-4-ylmethanol with methyl chloroacetate.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Fluorination efficiency and regioselectivity remain critical bottlenecks. Industrial-scale production employs flow chemistry to mitigate exothermic risks associated with fluorine gas. Purity levels exceeding 95% are achievable via recrystallization from ethanol-water mixtures .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt enhances aqueous solubility (estimated logP = 1.2) compared to the free base. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .

Spectroscopic Profiles

-

IR: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C-F).

-

NMR: δ 4.2–4.4 ppm (piperidine H-4), δ 3.7 ppm (methoxy group).

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound’s difluoropiperidine moiety is prized in kinase inhibitor design, notably for Alzheimer’s disease targets like glycogen synthase kinase-3β (GSK-3β). Fluorine atoms enhance blood-brain barrier penetration, as observed in related phenanthridine derivatives .

Case Study: Analogous Compounds

Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 81270-37-3) demonstrates anticonvulsant activity in murine models, suggesting potential neuropharmacological applications for the difluoro variant .

Comparative Analysis with Fluorinated Piperidines

Table 2: Functional comparison with structural analogs.

Future Research Directions

-

In Vivo Pharmacokinetics: Absence of published ADME data necessitates rodent studies.

-

Crystallography: X-ray diffraction to resolve absolute configuration.

-

Target Identification: High-throughput screening against epigenetic regulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume